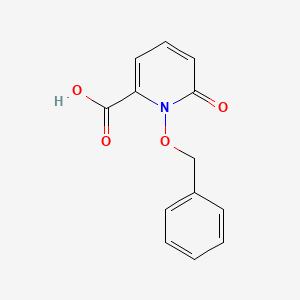

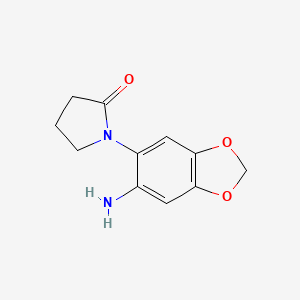

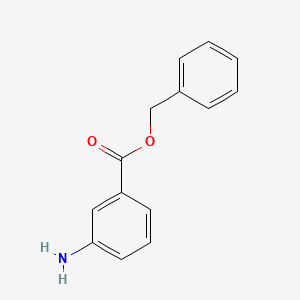

1-(6-アミノ-1,3-ベンゾジオキソール-5-イル)ピロリジン-2-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

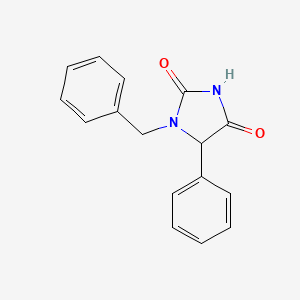

The compound "1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one" is a chemical structure that is part of a broader class of compounds with potential biological activity. The presence of the 6-amino-1,3-benzodioxol-5-yl moiety is significant, as it is involved in pi-pi stacking interactions, which are crucial for the stabilization of supramolecular structures, as seen in the comparison of supramolecular structures of related compounds .

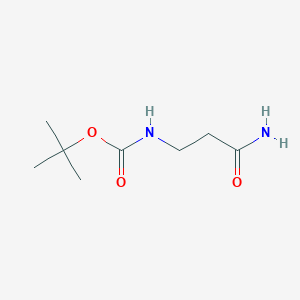

Synthesis Analysis

The synthesis of related compounds, such as 1-substituted 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones, involves starting from N-alkylaminoacetaldehyde and allows for regiospecific placement of the N-1 substituent . Although the exact synthesis of "1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds closely related to "1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one" features intramolecular N-H...O hydrogen bonds, which are a common motif in stabilizing the molecular conformation . Additionally, the presence of pi-pi stacking interactions in similar compounds suggests that "1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one" may also exhibit such interactions, contributing to its molecular stability and potential biological interactions .

Chemical Reactions Analysis

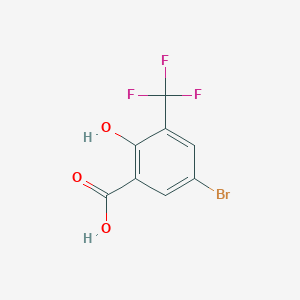

The chemical reactivity of related compounds includes the formation of hydrogen-bonded structures, such as ribbons and sheets, through a combination of two-centre and three-centre hydrogen bonds . These interactions are indicative of the potential reactivity of "1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one" in forming supramolecular assemblies, which could be relevant in the context of pharmaceutical design and material science.

Physical and Chemical Properties Analysis

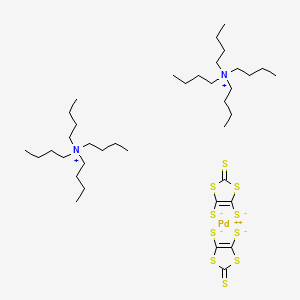

While the physical and chemical properties of "1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one" are not explicitly provided, the properties of structurally similar compounds can offer insights. For instance, the solubility, melting points, and crystalline structures of such compounds are often influenced by their hydrogen bonding capabilities and molecular conformations . The optically active triamines related to the compound have been studied for their equilibrium behavior in solution and metal complex formation, which suggests that "1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one" may also exhibit interesting coordination chemistry .

科学的研究の応用

抗癌作用

この化合物は、3-N-縮合ヘテロアリール部分を持つ一連の1-ベンゾ[1,3]ジオキソール-5-イル-インドールの設計と合成に使用されてきました 。 これらの分子は、前立腺癌(LNCaP)、膵臓癌(MIA PaCa-2)、急性リンパ性白血病(CCRF-CEM)などのさまざまな癌細胞株に対して抗癌活性を示しました 。 IC 50値は、CCRF-CEMとMIA PaCa-2に対して328〜644 nMの範囲でした .

細胞周期停止およびアポトーシス誘導

さらなるメカニズム研究の結果、これらの分子はCCRF-CEM癌細胞においてS期で細胞周期停止を引き起こし、アポトーシスを誘導することが明らかになりました .

癌細胞と正常細胞の選択性

得られたデータから、これらの分子は癌細胞と正常細胞の間で良好な選択性を示すことが明らかになりました .

さらなる最適化のためのテンプレート

これらの1-ベンゾ[1,3]ジオキソール-5-イル-3-N-縮合ヘテロアリールインドールは、より活性なアナログを提供し、インドールの抗癌分子の構造活性相関を包括的に理解するために、さらなる最適化のためのテンプレートとして役立つ可能性があります .

抗菌および抗酸化活性

この化合物から合成できる可能性のあるウラシル誘導体は、抗菌および抗酸化など、幅広い薬理作用を持っています .

抗腫瘍および抗ウイルス活性

作用機序

Safety and Hazards

Synthetic cathinones, including “1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one”, pose a significant threat to the health and lives of their users . They have been reported to cause a number of stimulant-like adverse effects including tachycardia, hypertension, hyperthermia, palpitations, hyponatremia, tremor, seizures, vomiting, sweating, headache, and rhabdomyolysis .

特性

IUPAC Name |

1-(6-amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-7-4-9-10(16-6-15-9)5-8(7)13-3-1-2-11(13)14/h4-5H,1-3,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYGAIMQFUHCGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC3=C(C=C2N)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001237335 |

Source

|

| Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

948007-47-4 |

Source

|

| Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948007-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Amino-1,3-benzodioxol-5-yl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)

![2-[(4-Methylbenzyl)thio]ethanol](/img/structure/B1283656.png)

![Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B1283666.png)